Allyl alpha-ionone
Overview
Description
Allyl alpha-ionone is an organic compound with the molecular formula C16H24O. It belongs to the family of ionones, which are cyclic terpenoids. This compound is known for its pleasant violet-like fragrance and is widely used in the fragrance and flavor industry .
Mechanism of Action
, is a pseudoionone synthesized through a route similar to conventional ionones. Instead of resulting from a condensation between citral and acetone, Allyl α-ionone arises from a condensation between citral and allyl acetone. An acid treatment cyclizes the intermediate product obtained during this process .
Now, let’s break down the requested points:
- Allyl α-ionone’s primary targets are not extensively documented in the literature. However, it’s worth noting that it has an anti-inflammatory effect by inhibiting the nuclear translocation of NF-κB p65 and reducing the expression of pro-inflammatory cytokines (such as TNFα, IL-1β) and inducible nitric oxide synthase (iNOS) in cultured macrophages .
Target of Action
Biochemical Analysis
Biochemical Properties
Allyl alpha-ionone plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound can bind to olfactory receptors, which are G-protein-coupled receptors, and influence signal transduction pathways related to smell .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses and inflammation . This modulation can lead to changes in the expression of genes involved in inflammatory processes. Furthermore, this compound has been shown to affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound has been found to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . Additionally, this compound can activate olfactory receptors, triggering downstream signaling cascades that result in physiological responses . These interactions at the molecular level contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate physiological processes such as inflammation and metabolism . At high doses, this compound can exhibit toxic effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of dosage considerations in the study of this compound’s biological effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The metabolic pathways of this compound include its conversion to various metabolites through oxidation and reduction reactions. These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its distribution to different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of this compound within tissues, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular function . For example, this compound has been found to localize to the endoplasmic reticulum, where it interacts with metabolic enzymes and influences their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl alpha-ionone can be synthesized through the isomerization of pseudoionones. Pseudoionones are condensation products of aldehydes, such as citral, and ketones, such as acetone. The isomerization process involves heating pseudoionones in the presence of acidic reagents like sulfuric acid, formic acid, or phosphoric acid .
Industrial Production Methods: In industrial settings, the isomerization of pseudoionones to produce this compound is often conducted using boron trifluoride as a catalyst. This method is preferred because it yields a higher proportion of the alpha-isomer compared to other acidic reagents .
Types of Reactions:
Reduction: The compound can be reduced to form various alcohols, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions.
Major Products:
Oxidation: Products include allylic alcohols and ketones.
Reduction: Products include allylic alcohols.
Substitution: Products include allylic halides and other substituted derivatives.
Scientific Research Applications
Comparison with Similar Compounds
- Alpha-ionone
- Beta-ionone
- Gamma-ionone
- Damascones (alpha-damascone, beta-damascone)
Comparison:
- Alpha-ionone: Similar in structure but lacks the allyl group. It is also used in fragrances and has similar biological activities .
- Beta-ionone: Similar to alpha-ionone but differs in the position of the double bond. It is also used in the fragrance industry and has biological activities .
- Gamma-ionone: Contains an additional double bond in the ring structure. It has a different scent profile and is used in different fragrance formulations .
- Damascones: These compounds have a different carbonyl group position compared to ionones. They are known for their strong fruity and floral scents and are used in high-end perfumes .
Allyl alpha-ionone stands out due to its unique allyl group, which imparts distinct chemical reactivity and fragrance properties.
Properties
IUPAC Name |
1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYGAGBPZQRJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(=O)CCC=C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047591 | |
Record name | Allyl-alpha-ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid with a fruity, woody odour | |
Record name | Allyl-alpha-ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol) | |
Record name | Allyl-alpha-ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.935 | |
Record name | Allyl-alpha-ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
79-78-7 | |
Record name | Allyl-α-ionone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl-alpha-ionone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known toxicological and dermatological properties of Allyl alpha-ionone?
A1: A toxicological and dermatological review of this compound when used as a fragrance ingredient has been conducted []. This review likely considered aspects such as skin sensitization, irritation potential, and systemic toxicity.
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